N-(2-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
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Description
N-(2-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
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Biological Activity
N-(2-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide (CAS No. 899973-70-7) is a compound of interest due to its potential biological activities. The nitrophenyl group and the hexahydroquinazolin moiety suggest a variety of pharmacological properties, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C₁₈H₂₀N₄O₅S
- Molecular Weight : 404.4 g/mol
- Structure : The compound consists of a nitrophenyl group attached to an acetamide linked via a thioether to a hexahydroquinazolin derivative.
The biological activity of this compound can be attributed to several mechanisms:
- Redox Activity : The nitro group can undergo reduction within biological systems, leading to the generation of reactive nitrogen species (RNS) that can induce oxidative stress in cells. This mechanism is crucial for its antimicrobial and anticancer activities .
- Enzyme Inhibition : The structure allows for potential interactions with various enzymes, which may lead to inhibition of critical pathways in pathogens or cancer cells .
- Antimicrobial Properties : Nitro compounds are known for their broad-spectrum antimicrobial activity, which might be applicable to this compound against a range of bacteria and fungi .
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The mechanism involves the disruption of microbial cell functions through oxidative damage induced by RNS. This compound has shown potential against:
- Gram-positive and Gram-negative bacteria
- Fungi
Anticancer Activity
The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. The mechanism likely involves the activation of cellular stress responses and interference with DNA replication processes .
Case Studies
- Antimicrobial Efficacy : A study tested the compound against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 50 µg/mL.
- Cytotoxicity Assay : In vitro assays on human cancer cell lines (e.g., HeLa cells) revealed IC50 values around 25 µg/mL, indicating significant cytotoxicity compared to control groups.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-14(17-12-7-3-4-8-13(12)20(23)24)9-25-15-10-5-1-2-6-11(10)18-16(22)19-15/h3-4,7-8H,1-2,5-6,9H2,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVOBOVAJFODHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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